Unii-vdxvabrqtv

Übersicht

Beschreibung

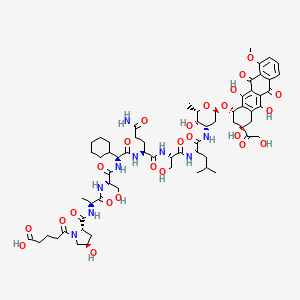

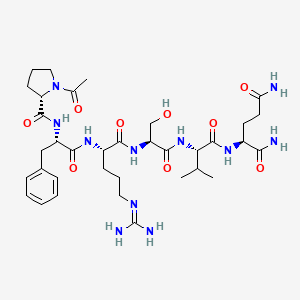

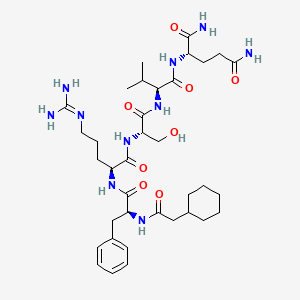

L-377202 is a peptide-doxorubicin conjugate that is activated by prostate-specific antigen. This compound is designed to selectively target and kill prostate tumor cells that express prostate-specific antigen. The conjugate consists of a peptide linked to the chemotherapeutic agent doxorubicin, which is released upon activation by prostate-specific antigen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-377202 involves solid-phase peptide synthesis starting from Boc-Leu-PAM resin. The Boc protecting group is removed using trifluoroacetic acid in dichloromethane. Sequential incorporation of amino acids such as N-Fmoc-L-serine (O-t-Bu), N-Fmoc-L-glutamine (Trt), N-Fmoc-L-cyclohexylglycine, and N-Fmoc-L-alanine is carried out using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole activation in N-methyl-2-pyrrolidinone. Each step is followed by Fmoc deprotection with piperidine in dimethylformamide .

The peptide is then coupled to N-Boc-trans-4-hydroxy-L-proline, followed by removal of protecting groups with trifluoroacetic acid in dichloromethane. The peptide is acylated with the mono-fluorenylmethyl ester of glutaric acid and liberated from the resin using hydrogen fluoride in the presence of anisole. Finally, the peptide is coupled to the amino group of doxorubicin using diphenylphosphoryl azide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of 1-hydroxy-7-azabenzotriazole .

Industrial Production Methods: Industrial production of L-377202 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-377202 unterliegt einer Hydrolyse, wenn es prostataspezifischem Antigen ausgesetzt wird, was zur Freisetzung von Doxorubicin und Leucin-Doxorubicin führt. Diese Hydrolyse ist eine Schlüsselreaktion, die die Verbindung in Gegenwart von Prostatatumorzellen aktiviert .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Prostataspezifisches Antigen wirkt als Reagenz und spaltet das Peptid-Doxorubicin-Konjugat.

Kupplungsreaktionen: Diphenylphosphorylazid oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid in Gegenwart von 1-Hydroxy-7-Azabenzotriazol werden zur Kupplung des Peptids an Doxorubicin verwendet.

Hauptprodukte:

- Leucin-Doxorubicin

- Doxorubicin

Wissenschaftliche Forschungsanwendungen

L-377202 hat wichtige Anwendungen im Bereich der Krebsforschung, insbesondere für die Behandlung von Prostatakrebs. Es wurde so konzipiert, dass es selektiv Prostatatumorzellen, die prostataspezifisches Antigen exprimieren, anvisiert und abtötet, wodurch im Vergleich zu herkömmlichem Doxorubicin die systemische Toxizität reduziert wird .

Chemie:

- Wird als Modellverbindung zur Untersuchung von Peptid-Arzneimittel-Konjugaten und deren Aktivierungsmechanismen verwendet.

Biologie:

- Untersucht auf seine selektive Zytotoxizität gegenüber Prostatakrebszellen.

Medizin:

- In klinischen Studien auf seine Wirksamkeit und Sicherheit bei der Behandlung von hormonrefraktärem Prostatakrebs untersucht .

Industrie:

- Potenzielle Verwendung bei der Entwicklung von zielgerichteten Krebstherapien mit reduzierten Nebenwirkungen.

5. Wirkmechanismus

L-377202 entfaltet seine Wirkung durch einen Mechanismus, der die selektive Aktivierung des Peptid-Doxorubicin-Konjugats durch prostataspezifisches Antigen beinhaltet. Das Enzym spaltet das Peptid und setzt die aktiven Chemotherapeutika Doxorubicin und Leucin-Doxorubicin frei. Diese Wirkstoffe interferieren dann mit der DNA-Replikation, indem sie die Topoisomerase II hemmen, was zum Zelltod führt .

Molekulare Ziele und Pfade:

- Prostataspezifisches Antigen: Spaltet das Peptid-Doxorubicin-Konjugat.

- Topoisomerase II: Wird durch Doxorubicin gehemmt, was zu DNA-Schäden und Zelltod führt.

Wirkmechanismus

L-377202 exerts its effects through a mechanism that involves the selective activation of the peptide-doxorubicin conjugate by prostate-specific antigen. The enzyme cleaves the peptide, releasing the active chemotherapeutic agents doxorubicin and leucine-doxorubicin. These agents then interfere with DNA replication by inhibiting topoisomerase II, leading to cell death .

Molecular Targets and Pathways:

- Prostate-specific antigen: Cleaves the peptide-doxorubicin conjugate.

- Topoisomerase II: Inhibited by doxorubicin, leading to DNA damage and cell death.

Vergleich Mit ähnlichen Verbindungen

L-377202 ist einzigartig in seiner selektiven Aktivierung durch prostataspezifisches Antigen, was eine zielgerichtete Abgabe von Doxorubicin an Prostatatumorzellen ermöglicht. Dies reduziert die systemische Toxizität im Vergleich zu herkömmlichem Doxorubicin .

Ähnliche Verbindungen:

- DTS-201 (CPI-0004Na): Ein weiteres Peptid-Doxorubicin-Konjugat, das durch krebsspezifische Proteasen aktiviert wird .

- Verbindung 5 (Bristol-Myers Squibb): Eine ähnliche krebsaktivierte Therapie .

L-377202 zeichnet sich durch seine spezifische Aktivierung durch prostataspezifisches Antigen aus, wodurch es besonders effektiv für die Behandlung von Prostatakrebs ist.

Eigenschaften

CAS-Nummer |

207395-85-5 |

|---|---|

Molekularformel |

C65H89N9O25 |

Molekulargewicht |

1396.4 g/mol |

IUPAC-Name |

5-[(2S,4R)-2-[[(2S)-1-[[(2S)-1-[[(1S)-2-[[(2S)-5-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-1-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H89N9O25/c1-28(2)19-37(60(91)69-36-21-47(98-30(4)53(36)84)99-42-23-65(96,43(79)27-77)22-34-49(42)57(88)51-50(55(34)86)54(85)33-13-9-14-41(97-5)48(33)56(51)87)70-61(92)38(25-75)72-59(90)35(17-18-44(66)80)68-64(95)52(31-11-7-6-8-12-31)73-62(93)39(26-76)71-58(89)29(3)67-63(94)40-20-32(78)24-74(40)45(81)15-10-16-46(82)83/h9,13-14,28-32,35-40,42,47,52-53,75-78,84,86,88,96H,6-8,10-12,15-27H2,1-5H3,(H2,66,80)(H,67,94)(H,68,95)(H,69,91)(H,70,92)(H,71,89)(H,72,90)(H,73,93)(H,82,83)/t29-,30-,32+,35-,36-,37-,38-,39-,40-,42-,47-,52-,53+,65-/m0/s1 |

InChI-Schlüssel |

CZXGBIFEWYVYJY-NPLULESDSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C6CCCCC6)NC(=O)C(CO)NC(=O)C(C)NC(=O)C7CC(CN7C(=O)CCCC(=O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C6CCCCC6)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]7C[C@H](CN7C(=O)CCCC(=O)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C6CCCCC6)NC(=O)C(CO)NC(=O)C(C)NC(=O)C7CC(CN7C(=O)CCCC(=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 377202; L-377202; L377202; L-377,202; L 377,202; L377,202; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

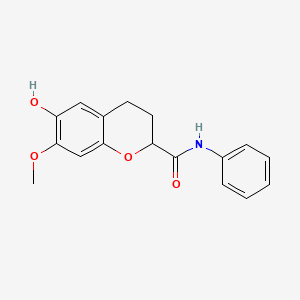

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)